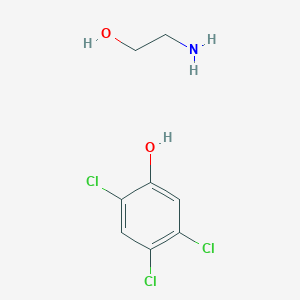
2,4,5-Trichlorophenol; 2-aminoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenol: is an organochloride compound with the molecular formula C₆H₃Cl₃O. It is a colorless to off-white solid with a phenolic odor. This compound has been used as a fungicide and herbicide and serves as a precursor in the production of other chemicals, such as 2,4,5-Trichlorophenoxyacetic acid and hexachlorophene .
2-aminoethan-1-ol: , also known as ethanolamine, is a colorless, viscous liquid with an ammonia-like odor. It is a bifunctional molecule containing both a primary amine and a primary alcohol group. Ethanolamine is widely used in various industrial applications, including as a surfactant, emulsifier, and in the production of pharmaceuticals .
Preparation Methods
2,4,5-Trichlorophenol: can be synthesized through the chlorination of phenol. The process involves the reaction of phenol with chlorine gas in the presence of a catalyst, typically ferric chloride, under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions . Industrial production often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields .
2-aminoethan-1-ol: is typically produced by the reaction of ethylene oxide with ammonia. Industrial production methods may involve the use of high-pressure reactors to optimize the reaction conditions and increase the yield .
Chemical Reactions Analysis
2,4,5-Trichlorophenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions . Major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and substituted phenols .
2-aminoethan-1-ol: participates in various reactions, including:
Esterification: Reacts with carboxylic acids to form esters.
Amidation: Reacts with carboxylic acids to form amides.
Substitution: The hydroxyl group can be substituted by other functional groups
Common reagents include carboxylic acids, acid chlorides, and alkyl halides. Major products include esters, amides, and substituted ethanolamines .
Scientific Research Applications
2,4,5-Trichlorophenol: is used in scientific research for:
Synthesis of Herbicides: It is a precursor in the synthesis of 2,4,5-Trichlorophenoxyacetic acid, a widely used herbicide.
Antimicrobial Studies: Its fungicidal and bactericidal properties make it useful in studying antimicrobial agents.
Environmental Studies: It is studied for its environmental impact and degradation pathways.
2-aminoethan-1-ol: has diverse applications in research, including:
Biochemistry: It is a component of phospholipids in cell membranes and is studied for its role in cellular processes.
Pharmaceuticals: Used in the synthesis of various drugs, including antihistamines and local anesthetics.
Industrial Chemistry: Employed as a surfactant and emulsifier in various formulations.
Mechanism of Action
2,4,5-Trichlorophenol: exerts its effects primarily through its interaction with cellular membranes and enzymes. It disrupts membrane integrity and inhibits enzyme activity, leading to cell death in microorganisms . The molecular targets include membrane lipids and enzymes involved in cellular respiration .
2-aminoethan-1-ol: acts as a building block for the synthesis of phospholipids, which are essential components of cell membranes. It is involved in the biosynthesis of phosphatidylethanolamine, a key phospholipid in biological membranes . The pathways include the Kennedy pathway for phospholipid biosynthesis .
Comparison with Similar Compounds
2,4,5-Trichlorophenol: can be compared with other chlorophenols, such as:
2,4-Dichlorophenol: Less chlorinated and less toxic.
2,4,6-Trichlorophenol: Similar chlorination pattern but different reactivity and toxicity
2-aminoethan-1-ol: can be compared with other ethanolamines, such as:
Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different reactivity.
Triethanolamine: Contains three hydroxyl groups and is used as a buffering agent and surfactant
These comparisons highlight the unique properties and applications of 2,4,5-Trichlorophenol and 2-aminoethan-1-ol in various fields.
Properties
Molecular Formula |
C8H10Cl3NO2 |
|---|---|
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-aminoethanol;2,4,5-trichlorophenol |
InChI |
InChI=1S/C6H3Cl3O.C2H7NO/c7-3-1-5(9)6(10)2-4(3)8;3-1-2-4/h1-2,10H;4H,1-3H2 |
InChI Key |
NLBAZSHZTAHJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















